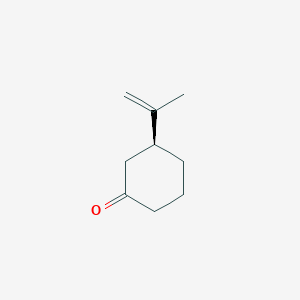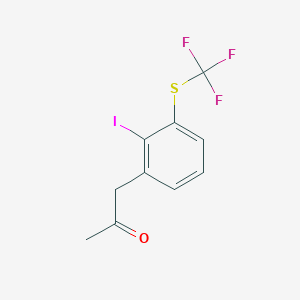![molecular formula C30H48O3 B14074471 (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)
(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betulinic acid is a naturally occurring pentacyclic triterpenoid, primarily extracted from the bark of plants belonging to the Betulaceae family, such as the white birch (Betula pubescens) and other species like Ziziphus mauritiana and Prunella vulgaris . It has garnered significant attention due to its diverse biological activities, including antiretroviral, antimalarial, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: Betulinic acid can be synthesized through various chemical methods. One common approach involves the oxidation of betulin, a precursor found in birch bark. Betulin is oxidized to betulonic acid using a pyridine dichromate complex and acetic anhydride in dimethylformamide. The betulonic acid is then reduced to betulinic acid using sodium boron hydride in C2-4 alcohol .
Industrial Production Methods: Industrial production of betulinic acid often relies on the extraction of betulin from birch bark, followed by its chemical transformation. Recent advancements have also explored biotechnological synthesis using engineered yeasts to produce betulinic acid in a more environmentally friendly manner .
化学反応の分析
Types of Reactions: Betulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to betulonic acid and further reduced back to betulinic acid .
Common Reagents and Conditions:
Oxidation: Pyridine dichromate complex and acetic anhydride in dimethylformamide.
Reduction: Sodium boron hydride in C2-4 alcohol.
Substitution: Functionalization through amination, esterification, sulfonation, and alkylation.
Major Products: The major products formed from these reactions include betulonic acid and various functionalized derivatives of betulinic acid, such as betulinic acid sulfates and amides .
科学的研究の応用
Betulinic acid has a wide range of scientific research applications:
作用機序
Betulinic acid is often compared with other pentacyclic triterpenoids, such as betulin and betulonic acid. While all these compounds share a similar structure, betulinic acid is unique due to its potent anticancer and anti-HIV activities . Betulin, for instance, is primarily known for its anti-inflammatory properties, whereas betulonic acid is an intermediate in the synthesis of betulinic acid .
類似化合物との比較
- Betulin
- Betulonic acid
- Lupeol
- Oleanolic acid
Betulinic acid stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent in various fields of research and medicine.
特性
分子式 |
C30H48O3 |
|---|---|
分子量 |
456.7 g/mol |
IUPAC名 |
(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |
InChIキー |
QGJZLNKBHJESQX-VMLWRBQGSA-N |
異性体SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)
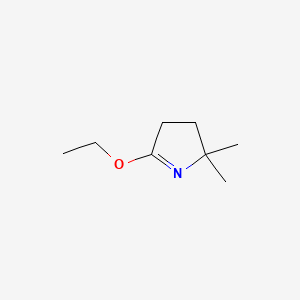
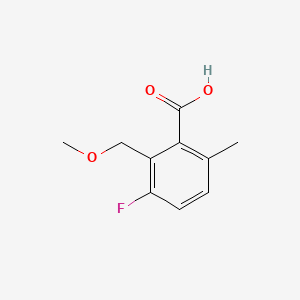
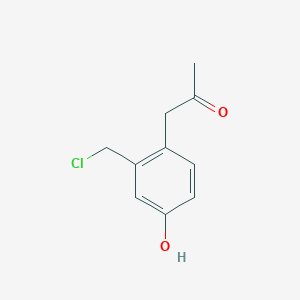
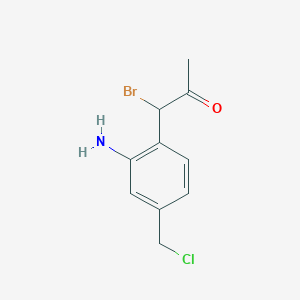
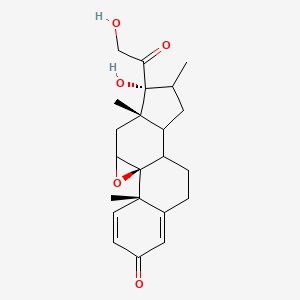
![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)

